[4-(5,8-DIMETHOXY-4-METHYL-2-QUINOLYL)PIPERAZINO](4-FLUOROPHENYL)METHANONE
Description
4-(5,8-DIMETHOXY-4-METHYL-2-QUINOLYL)PIPERAZINOMETHANONE: is a complex organic compound with a molecular formula of C23H24FN3O3 and a molecular weight of 409.453 Da . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
[4-(5,8-dimethoxy-4-methylquinolin-2-yl)piperazin-1-yl]-(4-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O3/c1-15-14-20(25-22-19(30-3)9-8-18(29-2)21(15)22)26-10-12-27(13-11-26)23(28)16-4-6-17(24)7-5-16/h4-9,14H,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSZUYSDGLOYEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=CC(=C12)OC)OC)N3CCN(CC3)C(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5,8-DIMETHOXY-4-METHYL-2-QUINOLYL)PIPERAZINOMETHANONE involves multiple steps, starting with the preparation of the quinoline core. This can be achieved through various methods, including the Skraup synthesis and Doebner-Miller reaction . The quinoline core is then functionalized with methoxy and methyl groups at specific positions. .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to control reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the quinoline core, converting it to dihydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are frequently used.
Substitution: Reagents like sodium hydride and potassium tert-butoxide are used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline and piperazine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals .
Biology: In biological research, it is used to study the mechanisms of enzyme inhibition and receptor binding due to its structural similarity to various bioactive molecules .
Medicine: .
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of 4-(5,8-DIMETHOXY-4-METHYL-2-QUINOLYL)PIPERAZINOMETHANONE involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved .
Comparison with Similar Compounds
Quinine: An antimalarial drug with a quinoline core.
Chloroquine: Another antimalarial drug with structural similarities.
Camptothecin: An anticancer agent with a quinoline-based structure.
Uniqueness: What sets 4-(5,8-DIMETHOXY-4-METHYL-2-QUINOLYL)PIPERAZINOMETHANONE apart is its unique combination of functional groups , which confer distinct chemical reactivity and biological activity. The presence of both methoxy and fluorophenyl groups enhances its lipophilicity and binding affinity to biological targets, making it a valuable compound in drug development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
